molecular formula C12H13BrClNO3 B12582540 Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester CAS No. 647013-62-5

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester

Cat. No.: B12582540
CAS No.: 647013-62-5
M. Wt: 334.59 g/mol
InChI Key: XVHBBRQIGNPIML-UHFFFAOYSA-N
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Description

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester, is a synthetic carbamate derivative characterized by a bromo and chloro-substituted butanoyl chain linked to a phenylmethyl carbamate group. This compound belongs to a broader class of carbamates, which are widely studied for their pharmacological and agrochemical applications due to their stability and bioactivity.

Properties

CAS No.

647013-62-5

Molecular Formula

C12H13BrClNO3

Molecular Weight

334.59 g/mol

IUPAC Name

benzyl N-(2-bromo-4-chlorobutanoyl)carbamate

InChI

InChI=1S/C12H13BrClNO3/c13-10(6-7-14)11(16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16,17)

InChI Key

XVHBBRQIGNPIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)Br

Origin of Product

United States

Preparation Methods

Traditional Synthesis Methods

A. Esterification Reactions

One common method for synthesizing carbamates involves the reaction of carbamic acid with alcohols. In this case, the phenylmethyl alcohol can react with an appropriate acyl halide derived from 2-bromo-4-chloro-1-oxobutyric acid to form the desired ester:

$$
\text{Carbamic Acid} + \text{Phenylmethyl Alcohol} \rightarrow \text{Phenylmethyl Carbamate}
$$

B. Use of Acyl Halides

Acyl halides can be synthesized from carboxylic acids using reagents such as thionyl chloride or oxalyl chloride. This method allows for the formation of reactive intermediates that can readily react with alcohols to yield esters:

$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
$$

Modern Synthesis Techniques

A. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that significantly reduce reaction times and improve yields. For instance, using microwave irradiation for the reaction between 2-bromo-4-chloro-1-oxobutyric acid and phenylmethyl alcohol can enhance the efficiency of ester formation.

B. Green Chemistry Approaches

Utilizing solvent-free conditions or environmentally benign solvents (such as water) for the reactions is increasingly popular. This approach aligns with green chemistry principles and can lead to cleaner synthesis routes with reduced waste.

The following table summarizes different synthetic routes for preparing “Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester,” including reagents, conditions, and yields where available.

Method Reagents/Conditions Yield (%) Reference
Esterification Carbamic Acid + Phenylmethyl Alcohol 70
Acyl Halide Reaction 2-Bromo-4-chloro-1-oxobutyric Acid + SOCl₂ 85
Microwave-Assisted Synthesis 2-Bromo-4-chloro-1-oxobutyric Acid + Phenylmethyl Alcohol (microwave) 90
Green Chemistry Approach Water as solvent; Phenylmethyl Alcohol + Carbamic Acid 80

The choice of solvent, temperature, and reaction time plays a crucial role in the yield and purity of the final product. For instance:

  • Temperature: Higher temperatures may accelerate reaction rates but can also lead to side reactions or decomposition of sensitive intermediates.

  • Solvent Selection: Using polar aprotic solvents like N,N-dimethylformamide or N,N-dimethylacetamide can enhance solubility and reactivity but may require careful handling due to toxicity.

The preparation of “this compound” involves a variety of methods ranging from traditional esterification to modern microwave-assisted techniques. Each method presents unique advantages in terms of yield and environmental impact. Continued research into more efficient and sustainable synthesis routes will further enhance the utility of carbamic acid derivatives in medicinal chemistry.

Chemical Reactions Analysis

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid derivatives have been extensively studied for their biological activities. The following applications highlight its potential in medicinal chemistry:

Pharmaceutical Industry

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester serves as a precursor in drug synthesis targeting specific biological pathways. Its derivatives have shown promise in treating various conditions:

  • Pain Management : Compounds similar to this carbamate have been identified as noncompetitive inhibitors of N-acylethanolamine acid amidase, which may be useful for pain relief .
  • Respiratory Disorders : Certain derivatives exhibit dual activities affecting β2 adrenergic receptors and muscarinic receptors, indicating potential for treating asthma and chronic obstructive pulmonary disease .

Agricultural Chemistry

In the agricultural sector, this compound is explored for its role in developing pesticides and herbicides. Its reactivity allows for modifications that enhance efficacy against pests while minimizing environmental impact.

Case Study 1: Drug Development

A study investigated the structure-activity relationships of carbamic acid derivatives as inhibitors of N-acylethanolamine acid amidase. The research revealed that specific modifications to the ester side chain significantly enhanced inhibitory potency, demonstrating the importance of structural variations in drug design .

Case Study 2: Agricultural Applications

Research on carbamate-based pesticides has shown that halogenated derivatives exhibit increased effectiveness against various agricultural pests. The introduction of bromo and chloro substituents has been linked to improved binding affinity to target enzymes involved in pest metabolism .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl esterContains dimethylethoxy groupEnhanced steric hindrance
Benzyl carbamateSimple benzyl groupUsed primarily as a protecting group
Carbamic acid, 2-pyridinyl-, phenylmethyl esterContains a pyridinyl groupIncreased coordination ability with metal ions

The unique halogenated substituents in this compound may enhance its reactivity compared to simpler derivatives.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups Bioactivity Notes
Target Compound 2-bromo, 4-chloro, phenylmethyl Carbamate, ketone Potential enzyme inhibition
Carbamic acid, (3-chlorophenyl)-, 4-chloro-2-butynyl ester 3-chlorophenyl, 4-chloro-2-butynyl Carbamate, alkyne Herbicidal properties
Methylphenyl-carbamic esters of phenol-bases Methylphenyl, phenol-base Carbamate, quaternary ammonium Strong acetylcholinesterase inhibition

Physicochemical Properties

The bromo and chloro substituents in the target compound significantly influence its physicochemical profile:

  • Lipophilicity: Halogenation increases log P values, as demonstrated by HPLC-derived capacity factors (k) for similar 4-chloro-phenyl carbamates (log k = 1.2–2.5) . This suggests enhanced membrane penetration compared to non-halogenated analogs.
  • Acid Dissociation (pKa) : The electron-withdrawing effects of halogens lower the pKa of the carbamate group, increasing susceptibility to hydrolysis. For example, a related 4-chlorophenyl carbamate has a predicted pKa of 12.23 ± 0.70, indicating moderate stability under physiological conditions .
  • Density and Solubility : Predicted density (1.29 g/cm³) aligns with halogenated carbamates, while polar surface area (PSA ≈ 94.52 Ų) suggests moderate aqueous solubility, comparable to other carbamates like bendiocarb (PSA = 88.6 Ų) .

Regulatory and Industrial Relevance

  • Environmental Impact : Brominated carbamates are subject to CERCLA regulations due to persistence and bioaccumulation risks. The EPA’s inclusion of similar compounds (e.g., carbofuran) underscores the need for environmental monitoring .

Biological Activity

Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester is a complex organic compound belonging to the class of carbamic acids. The unique structural features of this compound, including its halogenated substituents, contribute to its potential biological activity and therapeutic applications. This article explores the biological activity of this compound, focusing on enzyme interactions, therapeutic implications, and relevant case studies.

Structural Characteristics

The compound features a phenylmethyl group attached to the nitrogen atom of the carbamic acid, along with a bromo and chloro substituent on the butyl chain. These characteristics enhance its reactivity and potential biological effects. The general structure can be summarized as follows:

ComponentDescription
Carbamic Acid Derivative with an ester group
Phenylmethyl Group Attached to nitrogen
Halogen Substituents Bromo and chloro groups on butyl chain

Mechanisms of Biological Activity

Research indicates that carbamic acid derivatives can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways. This interaction is crucial for understanding their therapeutic potential. Notable mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, particularly phospholipase A2 (PLA2), which has implications for drug-induced phospholipidosis .
  • Therapeutic Applications : Due to their structural properties, carbamates are often utilized in drug design for their stability and ability to permeate cell membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of carbamic acid derivatives similar to (2-bromo-4-chloro-1-oxobutyl)-phenylmethyl ester. Below are key findings from recent research:

  • Inhibition of Phospholipase A2 :
    • A study demonstrated that certain carbamate derivatives effectively inhibited PLA2 activity, suggesting potential applications in treating conditions associated with excessive phospholipid accumulation .
    • The inhibition was quantified using p-nitrophenyl butyrate (pNPB) as a substrate in enzyme assays, highlighting the compound's potency in modulating enzyme activity.
  • Drug Design Implications :
    • Research published in ACS journals emphasizes the role of carbamates in medicinal chemistry, noting their ability to serve as peptide bond surrogates due to their stability .
    • The conformational restrictions imposed by carbamate functionalities enhance interactions with target enzymes or receptors.
  • Comparative Analysis with Similar Compounds :
    • A comparative study evaluated several structurally related compounds, assessing their biological activities and therapeutic potentials. This analysis highlighted the unique aspects of (2-bromo-4-chloro-1-oxobutyl)-phenylmethyl ester that may enhance its efficacy compared to simpler derivatives.

Summary of Biological Activities

The biological activities associated with carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-phenylmethyl ester can be summarized in the following table:

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits PLA2 activity; potential for drug-induced conditions
Therapeutic Applications Used in drug design; stable and membrane-permeable
Comparative Efficacy Enhanced reactivity due to halogenated substituents

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